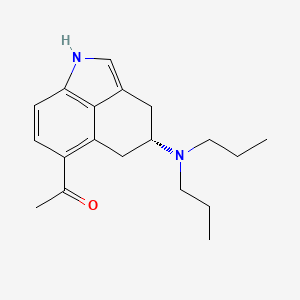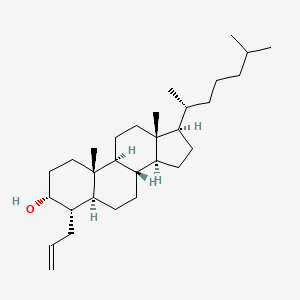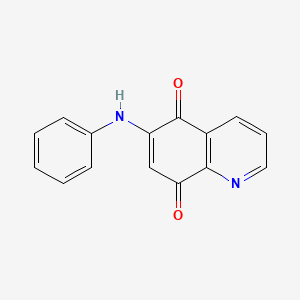
6-アニリノ-5,8-キノリンジオン
概要
説明
LY83583は、6-アニリノ-5,8-キノリンジオンとしても知られており、可溶性グアニル酸シクラーゼの阻害剤として機能する化学化合物です。可溶性グアニル酸シクラーゼは、グアノシン三リン酸を環状グアノシン一リン酸に変換する酵素であり、一酸化窒素と環状グアノシン一リン酸のシグナル伝達経路の重要な構成要素です。 この経路は、平滑筋の弛緩や神経伝達など、さまざまな生理学的プロセスにおいて重要な役割を果たしています .
科学的研究の応用
LY83583は、次のものを含め、さまざまな科学研究における応用があります。
化学: 一酸化窒素と環状グアノシン一リン酸のシグナル伝達経路を研究するためのツールとして使用されます。
生物学: 特にグアニル酸シクラーゼ阻害の文脈において、細胞シグナル伝達と調節の研究で使用されています。
医学: 心血管疾患や特定のがんなど、環状グアノシン一リン酸レベルの異常と関連する状態における潜在的な治療効果について調査されています。
作用機序
LY83583は、可溶性グアニル酸シクラーゼを阻害することでその効果を発揮し、それによって環状グアノシン一リン酸の産生を減少させます。この阻害は、さまざまな組織における環状グアノシン一リン酸レベルの低下につながり、平滑筋の弛緩や血小板凝集などのプロセスに影響を与えます。 この化合物の作用機序には、可溶性グアニル酸シクラーゼの活性を阻害するスーパーオキシドアニオンの形成が含まれます .
類似化合物の比較
類似化合物
メチレンブルー: メトヘモグロビン血症の治療に使用される、可溶性グアニル酸シクラーゼの別の阻害剤。
シナシグアト: 心不全の治療に使用される、可溶性グアニル酸シクラーゼ活性化剤。
リナクロチド: 便秘を伴う過敏性腸症候群の治療に使用される、グアニル酸シクラーゼCアゴニスト。
LY83583の独自性
LY83583は、スーパーオキシドアニオンの形成を通じて可溶性グアニル酸シクラーゼを阻害する能力において独特であり、これは多くの他のグアニル酸シクラーゼ阻害剤によって共有されない機構です。 この独自の機構により、LY83583は、一酸化窒素と環状グアノシン一リン酸のシグナル伝達経路に焦点を当てた研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
6-Anilino-5,8-quinolinedione plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble guanylate cyclase (sGC). This enzyme is responsible for the conversion of GTP to cyclic GMP (cGMP), a secondary messenger involved in various physiological processes. By inhibiting sGC, 6-Anilino-5,8-quinolinedione reduces the levels of cGMP, thereby affecting processes such as vasodilation and platelet aggregation . Additionally, this compound interacts with other biomolecules, including nitric oxide (NO) and superoxide anions, influencing their biochemical pathways .
Cellular Effects
The effects of 6-Anilino-5,8-quinolinedione on cells are profound. It has been shown to inhibit the growth of various cell types, including human brain tumor cells, by reducing cell viability . This compound also affects cell signaling pathways, particularly those involving cGMP. By lowering cGMP levels, 6-Anilino-5,8-quinolinedione influences gene expression and cellular metabolism, leading to changes in cell function . Furthermore, it has been observed to block the release of intracellular calcium ions, impacting cellular processes such as muscle contraction and neurotransmitter release .
Molecular Mechanism
At the molecular level, 6-Anilino-5,8-quinolinedione exerts its effects through several mechanisms. It binds to and inhibits soluble guanylate cyclase, preventing the formation of cGMP from GTP . This inhibition is thought to be mediated by the generation of superoxide anions, which interfere with the enzyme’s activity . Additionally, 6-Anilino-5,8-quinolinedione has been shown to inhibit the release of intracellular calcium ions, further affecting cellular signaling pathways . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Anilino-5,8-quinolinedione change over time. Studies have shown that its inhibitory effects on soluble guanylate cyclase and cGMP production are dose-dependent and reversible . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to 6-Anilino-5,8-quinolinedione may lead to sustained inhibition of cGMP production, resulting in long-term changes in cellular processes .
Dosage Effects in Animal Models
The effects of 6-Anilino-5,8-quinolinedione vary with different dosages in animal models. At low doses, it effectively inhibits soluble guanylate cyclase and reduces cGMP levels, leading to physiological changes such as reduced vasodilation and platelet aggregation . At high doses, 6-Anilino-5,8-quinolinedione can have toxic effects, including oxidative stress and cell death . These adverse effects are likely due to the generation of superoxide anions and other reactive oxygen species .
Metabolic Pathways
6-Anilino-5,8-quinolinedione is involved in several metabolic pathways. It interacts with enzymes such as soluble guanylate cyclase and nitric oxide synthase, affecting the production of cGMP and nitric oxide . Additionally, this compound influences metabolic flux and metabolite levels by altering the activity of these enzymes . The generation of superoxide anions by 6-Anilino-5,8-quinolinedione also impacts oxidative stress pathways, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 6-Anilino-5,8-quinolinedione is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . For example, the compound’s binding to soluble guanylate cyclase and other proteins can affect its distribution within the cell, impacting its biochemical activity .
Subcellular Localization
The subcellular localization of 6-Anilino-5,8-quinolinedione plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with soluble guanylate cyclase and other enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors contribute to the compound’s overall biochemical effects and its role in cellular processes.
準備方法
合成経路と反応条件
LY83583の合成には、5,8-キノリンジオンとアニリンの反応が伴います。この反応は、通常、適切な溶媒の存在下、および制御された温度条件下で行われ、目的の生成物が生成されるようにします。反応は次のように要約できます。
- 5,8-キノリンジオンをエタノールやアセトンなどの適切な溶媒に溶解します。
- 溶液にアニリンを加えて、室温で混合物を撹拌します。
- 反応混合物を特定の温度(例:60〜80℃)に加熱し、一定時間(例:2〜4時間)維持します。
- 反応混合物を冷却し、ろ過または再結晶によって生成物を単離します。
工業生産方法
LY83583の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの溶媒と試薬を使用し、反応条件は、最大収量と純度が得られるように最適化されています。 生成物は、通常、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
LY83583は、次のようなさまざまな化学反応を起こします。
酸化: LY83583は酸化されて、さまざまなキノン誘導体を形成できます。
還元: この化合物は還元されて、ヒドロキノン誘導体を形成できます。
置換: LY83583は、アニリン基が他の官能基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。反応は、通常、酸性または塩基性条件下で行われます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。反応は、通常、酸化を防ぐために不活性雰囲気下で行われます。
置換: 置換反応は、ハロゲン化物やアミンなどの求核剤を伴うことがよくあります。反応は、触媒の存在下、または特定の温度と圧力条件下で行われます。
生成される主な生成物
酸化: キノン誘導体。
還元: ヒドロキノン誘導体。
置換: さまざまな置換キノリン誘導体.
類似化合物との比較
Similar Compounds
Methylene Blue: Another inhibitor of soluble guanylate cyclase, used in the treatment of methemoglobinemia.
Cinaciguat: A soluble guanylate cyclase activator used in the treatment of heart failure.
Linaclotide: A guanylate cyclase C agonist used in the treatment of irritable bowel syndrome with constipation.
Uniqueness of LY83583
LY83583 is unique in its ability to inhibit soluble guanylate cyclase through the formation of superoxide anions, a mechanism not shared by many other guanylate cyclase inhibitors. This unique mechanism makes LY83583 a valuable tool in research focused on the nitric oxide and cyclic guanosine monophosphate signaling pathway .
特性
IUPAC Name |
6-anilinoquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIJYWUWLNHKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238488 | |
| Record name | 6-Anilino-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91300-60-6 | |
| Record name | 6-(Phenylamino)-5,8-quinolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91300-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Anilino-5,8-quinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Anilino-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Anilinoquinoline-5,8-quinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(Phenylamino)-5,8-quinolinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide](/img/structure/B1675636.png)
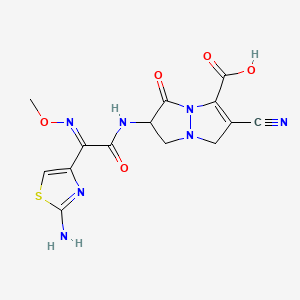

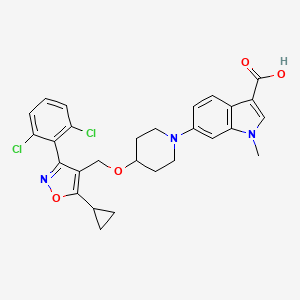
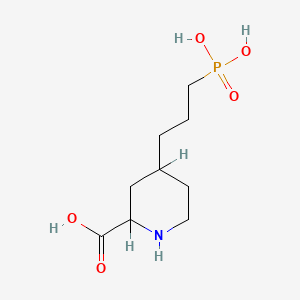
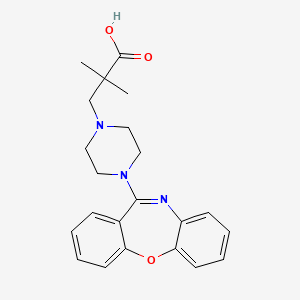
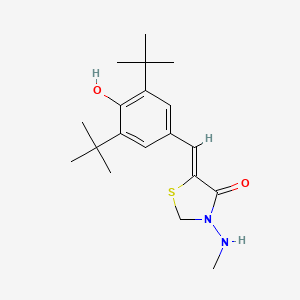
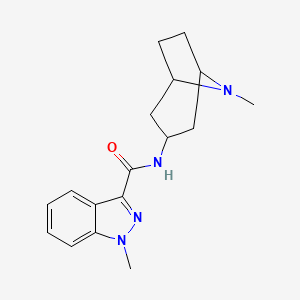
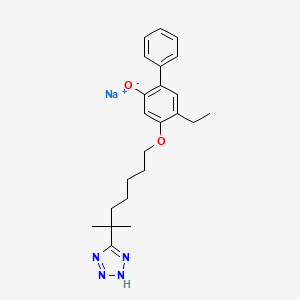
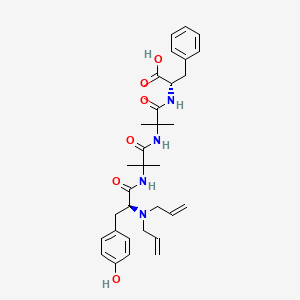
![(2S)-2-[[4-[2-[(5R)-2-amino-4-oxo-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1675652.png)
